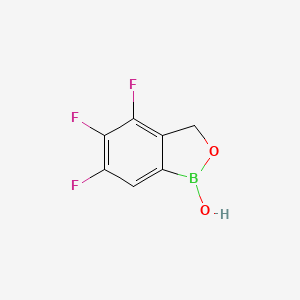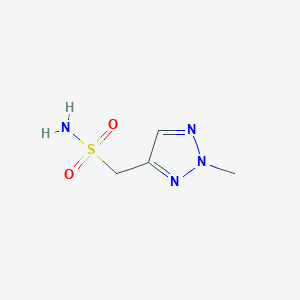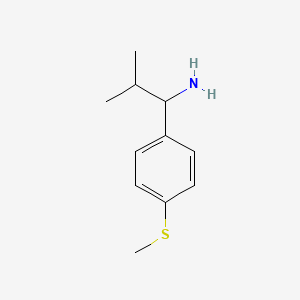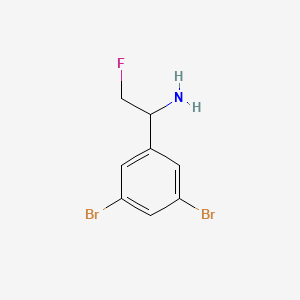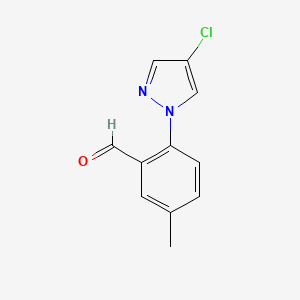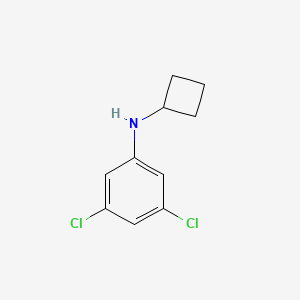
3,5-dichloro-N-cyclobutylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-N-cyclobutylaniline is an organic compound with the molecular formula C₁₀H₁₁Cl₂N It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions on the aniline ring, and a cyclobutyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: One common method starts with 3,5-dichloroaniline, which is then reacted with cyclobutylamine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of 3,5-dichloro-N-cyclobutylaniline may involve large-scale chlorination processes followed by amination reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions: 3,5-Dichloro-N-cyclobutylaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acids.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclobutylamine derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
3,5-Dichloro-N-cyclobutylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-dichloro-N-cyclobutylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Comparison: 3,5-Dichloro-N-cyclobutylaniline is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties compared to other dichloroaniline derivatives. This uniqueness makes it valuable for specific applications where other dichloroanilines may not be suitable .
特性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC名 |
3,5-dichloro-N-cyclobutylaniline |
InChI |
InChI=1S/C10H11Cl2N/c11-7-4-8(12)6-10(5-7)13-9-2-1-3-9/h4-6,9,13H,1-3H2 |
InChIキー |
YOHZDPPHUXTBLT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13252207.png)
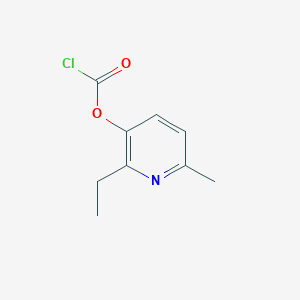
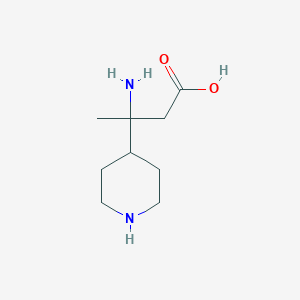
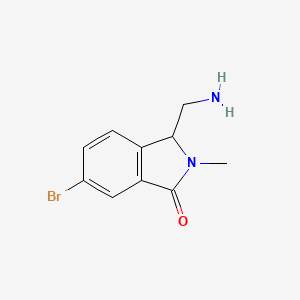
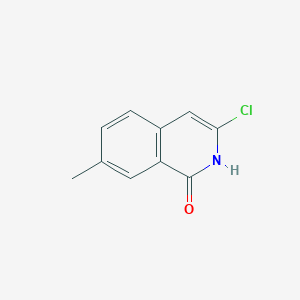
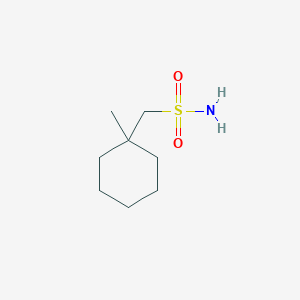
![[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13252246.png)
